N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide
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Overview
Description
(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include chlorinating agents, amines, and thiol compounds. The reaction conditions may vary, but they generally require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[(4-BROMOPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
- (2S)-N-[(4-FLUOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
- (2S)-N-[(4-METHYLPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
Uniqueness
The uniqueness of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C15H20ClN3O4S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(2S)-N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C15H20ClN3O4S/c1-10(14(20)17-8-11-2-4-12(16)5-3-11)18-15(21)19-13-6-7-24(22,23)9-13/h2-5,10,13H,6-9H2,1H3,(H,17,20)(H2,18,19,21)/t10-,13?/m0/s1 |
InChI Key |
LZXQCXRCTARUHU-NKUHCKNESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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